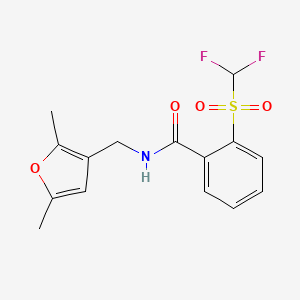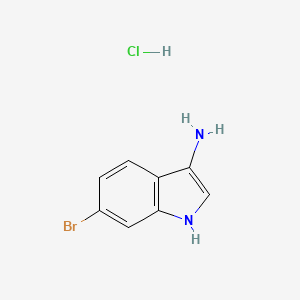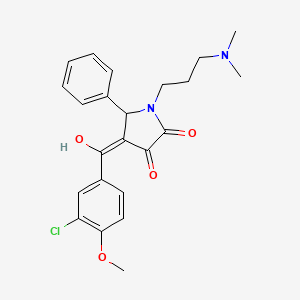
4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains several functional groups, including an amide, an ether, a hydroxyl group, and a phenyl ring, which may contribute to its reactivity and potential applications in various fields such as medicinal chemistry or materials science.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester . The regiospecific nature of these reactions is crucial for obtaining the desired product with the correct structural orientation, which can be confirmed through techniques such as single-crystal X-ray analysis.
Molecular Structure Analysis
The molecular structure and spectroscopic data of related compounds have been obtained using Density Functional Theory (DFT) calculations, which provide insights into the geometry, vibrational spectra, and potential energy distribution of the vibrational modes . These studies help in understanding the intramolecular charge transfer and the stability of the molecule, which are influenced by hyperconjugative interactions and charge delocalization . Such theoretical analyses are essential for predicting the behavior of the compound under study.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various analyses, including Natural Bond Orbital (NBO) analysis, which reveals intermolecular electronic interactions and their stabilization energies . Additionally, the global and local reactivity descriptors have been determined, which can predict how the compound might react under different chemical conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from studies on related molecules. For instance, the NLO (Non-Linear Optical) properties of molecules with similar structures have been investigated, which could suggest potential applications in optical materials . Charge distributions from Mulliken population and Molecular Electrostatic Potential (MEP) analyses correlate with the observed reactivity and biological potential of these compounds . Furthermore, the molecular docking results can provide a basis for predicting the biological effects of the compound .
Applications De Recherche Scientifique
Chemical Synthesis and Library Generation
This compound, a ketonic Mannich base derivative, is used as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds. These reactions include the production of dithiocarbamates, thioethers, and various other derivatives through reactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, and monocyclic NH-azoles. This diversity is crucial for the development of novel chemical entities in medicinal chemistry and materials science (Roman, 2013).
Antimicrobial Applications
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These novel substances, upon reaction with various agents, have shown potential as antibacterial agents. This underlines the importance of this compound in the development of new antimicrobial drugs, a critical area in the fight against antibiotic-resistant bacteria (Kumar, Kumar, & Nihana, 2017).
Synthesis of Complexes and Study of Molecular Interactions
The compound is involved in the synthesis of various complexes, such as silver(i) complexes. It plays a role in creating structurally complex molecules with potential applications in materials science and catalysis. These studies also contribute to a better understanding of molecular interactions and bonding in complex chemical systems (Reger et al., 2003).
Development of Novel Organic Salts
Research shows its use in creating several supramolecular adducts with carboxylic acids, leading to the formation of organic salts. These salts, characterized by various techniques like XRD and IR, have potential applications in the field of crystal engineering and material sciences (Fang et al., 2020).
Green Chemistry Applications
In the context of green chemistry, derivatives of this compound have been used in eco-friendly methodologies for synthesizing aromatic esters, which are key ingredients in cosmetics. This showcases the compound's role in sustainable chemical processes and its contribution to the cosmetic industry (Villa et al., 2005).
Exploration in Material Sciences
This compound and its derivatives are explored in the field of material sciences, particularly in the synthesis and study of nonlinear optical absorption properties. Such studies are crucial for the development of optical devices and materials with specific light absorption characteristics (Rahulan et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-phenylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4/c1-25(2)12-7-13-26-20(15-8-5-4-6-9-15)19(22(28)23(26)29)21(27)16-10-11-18(30-3)17(24)14-16/h4-6,8-11,14,20,27H,7,12-13H2,1-3H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVJMSOXVWLXFP-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propanamide](/img/structure/B3017887.png)
![2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3017888.png)
![7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3017890.png)

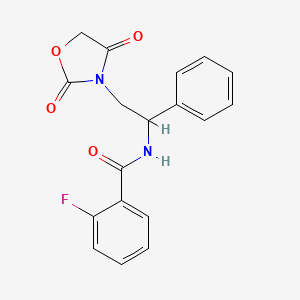

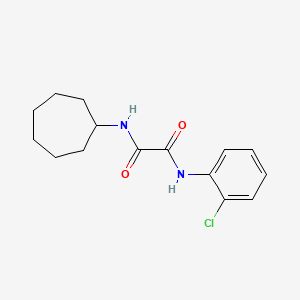
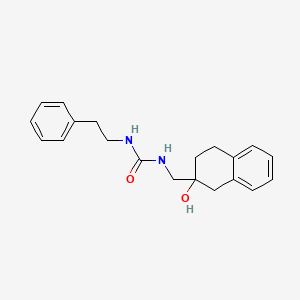
![Methyl 2-[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]acetate](/img/structure/B3017902.png)
